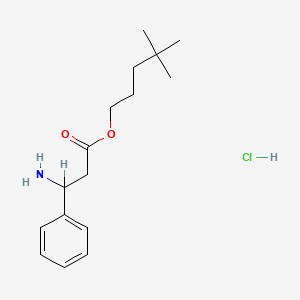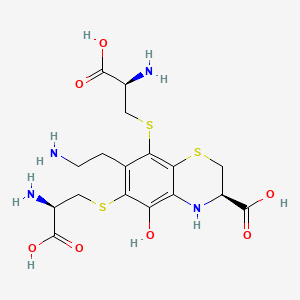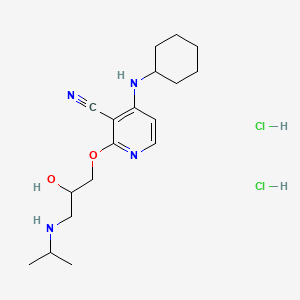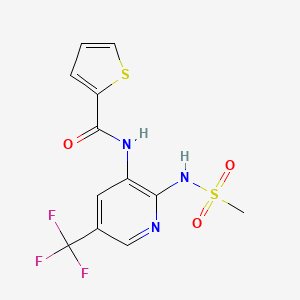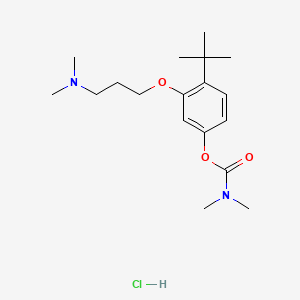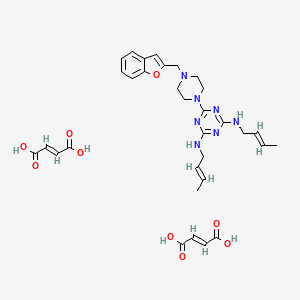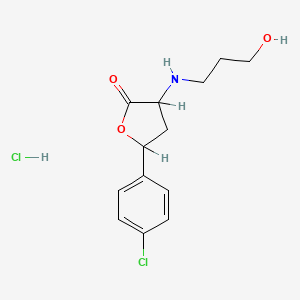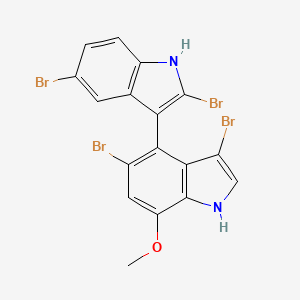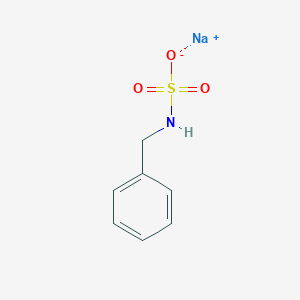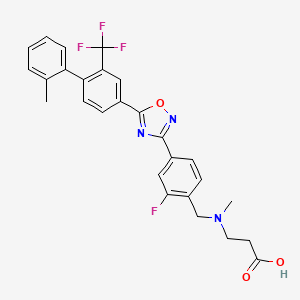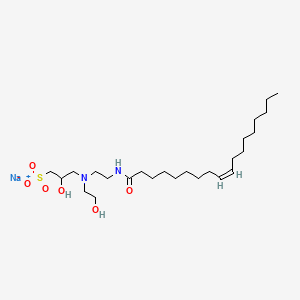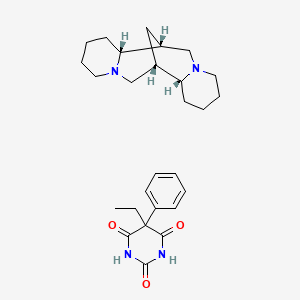
Einecs 302-124-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 302-124-3, also known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves the use of isobutylaldehyde as a raw material. The process includes aldol condensation and Cannizzaro reactions, which are completed in a one-step reaction process in the presence of a catalyst. Sodium alcoholate is used as the catalyst, which helps in forming the alcohol ester-12 .
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is optimized for high yield and efficiency. The process is designed to overcome the drawbacks of traditional methods, such as the use of toxic catalysts and high energy consumption. The use of sodium alcoholate as a catalyst ensures a simple process with high single-pass yield, low energy consumption, and environmental safety .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by forming stable complexes with target molecules, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the application and the system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate include:
2,2,4-trimethyl-1,3-pentanediol: A precursor in the synthesis of the monoisobutyrate ester.
Isobutylaldehyde: A key raw material used in the preparation of the compound.
2,2,4-trimethyl-1,3-pentanediol diisobutyrate: Another ester derivative with similar properties.
Uniqueness
What sets 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate apart from similar compounds is its unique combination of high boiling point, low toxicity, and excellent film-forming properties. These characteristics make it particularly valuable in industrial applications, such as coatings and adhesives, where performance and safety are critical .
Properties
CAS No. |
94089-24-4 |
|---|---|
Molecular Formula |
C27H38N4O3 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(1R,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H26N2.C12H12N2O3/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h12-15H,1-11H2;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t12-,13+,14-,15-;/m1./s1 |
InChI Key |
PLWYIGBVGYMDOB-XKKAXVAMSA-N |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





